Trimeric Structure Confers Potent, Selective Gram-Positive Antibacterial Activity Over Dimers
Pyrolaside B demonstrates significant in vitro antibacterial activity against the Gram-positive strains Staphylococcus aureus and Micrococcus luteus [1]. In contrast, the co-isolated dimeric phenolic glycoside, Pyrolaside A (1), shows no detectable activity under the same assay conditions [2]. This direct, within-study comparison highlights the critical role of the trimeric scaffold for bioactivity.
| Evidence Dimension | In vitro Antibacterial Activity |
|---|---|
| Target Compound Data | Significant activity (qualitative) |
| Comparator Or Baseline | Pyrolaside A (no activity) |
| Quantified Difference | Qualitative: Active vs. Inactive |
| Conditions | In vitro antimicrobial assay against Staphylococcus aureus and Micrococcus luteus |
Why This Matters
This directly establishes that the trimeric scaffold is not a minor modification but a key determinant of biological activity, making Pyrolaside B the correct choice for studies targeting Gram-positive antimicrobial mechanisms.
- [1] Chang J, Inui T, Fujita K. Novel phenolic glycoside dimer and trimer from the whole herb of Pyrola rotundifolia. Chem Pharm Bull (Tokyo). 2005 Aug;53(8):1051-3. View Source
- [2] Chang J, Inui T, Fujita K. Novel phenolic glycoside dimer and trimer from the whole herb of Pyrola rotundifolia. Chem Pharm Bull (Tokyo). 2005 Aug;53(8):1051-3. View Source
